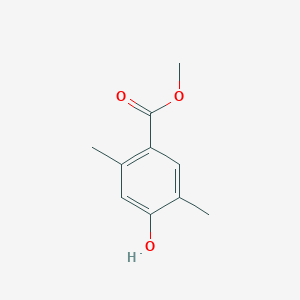

Methyl 4-hydroxy-2,5-dimethylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-hydroxy-2,5-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-6-5-9(11)7(2)4-8(6)10(12)13-3/h4-5,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZEFUBJGXCSOBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626955 | |

| Record name | Methyl 4-hydroxy-2,5-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27023-05-8 | |

| Record name | Methyl 4-hydroxy-2,5-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Natural Occurrence of Methyl 4-hydroxy-2,5-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Charting the Unexplored Territory of a Benzoate Derivative

Methyl 4-hydroxy-2,5-dimethylbenzoate stands as a molecule of interest at the intersection of natural product chemistry and synthetic exploration. While its presence is confirmed in chemical databases, its footprint in the natural world remains largely uncharted. This guide is crafted for the discerning researcher and drug development professional, providing a comprehensive overview of what is known, and what can be logically inferred, about this phenolic compound. By examining its close structural relatives and the broader context of benzoate derivative biosynthesis, we aim to equip scientists with the foundational knowledge necessary to investigate its potential natural sources, biological activities, and synthetic pathways. This document navigates the existing scientific literature to provide a technically sound and experience-grounded perspective on a molecule that, while currently enigmatic in its natural origins, holds potential for future discovery.

Section 1: The Known Landscape - Natural Occurrence of Structurally Related Analogs

Direct, definitive evidence for the isolation of this compound from a natural source remains elusive in the current body of scientific literature. However, the documented occurrence of its close structural analog, methyl 4-hydroxy-2-methylbenzoate , provides a critical starting point and a strong indication that similar structures are indeed produced in nature.

Confirmed Natural Source: Liriodendron tulipifera

The Tulip Tree, Liriodendron tulipifera, a species native to eastern North America, has been identified as a natural source of methyl 4-hydroxy-2-methylbenzoate. Studies on the chemical constituents of this plant have successfully isolated and characterized this compound from its stems[1]. The presence of this analog suggests that the biosynthetic machinery for producing methylated hydroxybenzoates exists within this plant genus.

Fungal Kingdom: A Promising Frontier

The fungal kingdom, particularly genera like Talaromyces, are prolific producers of a vast array of secondary metabolites, including a significant number of phenolic compounds. While GC-MS analyses of Talaromyces pinophilus have been conducted, the specific identification of this compound has not been reported[2][3][4][5]. However, the known capacity of fungi to synthesize a diverse range of aromatic compounds makes them a highly probable, yet unconfirmed, source of this molecule[6]. Further metabolomic studies on various fungal species, especially those known for producing other benzoate derivatives, are warranted.

Section 2: The Blueprint of Life - A Plausible Biosynthetic Pathway

The biosynthesis of this compound in a hypothetical natural source, such as a fungus or plant, would likely proceed through established pathways for aromatic compound synthesis, followed by specific modification steps. The core of this process is the shikimate pathway , which generates key aromatic precursors.

From Chorismate to a Hydroxybenzoate Core

The shikimate pathway culminates in the production of chorismate, a crucial branch-point intermediate. In many microorganisms and plants, chorismate is converted to p-hydroxybenzoic acid. This transformation is a key step in the biosynthesis of many phenolic compounds.

The Role of Methyltransferases

Following the formation of the p-hydroxybenzoic acid backbone, the characteristic dimethyl substitution pattern of the target molecule would be installed by the action of specific S-adenosyl methionine (SAM)-dependent methyltransferases . These enzymes are responsible for the methylation of the aromatic ring at positions 2 and 5. Fungal genomes, in particular, are rich in genes encoding for a wide variety of methyltransferases, highlighting their capacity for generating structural diversity in secondary metabolites[7][8].

Final Esterification Step

The final step in the proposed biosynthetic pathway is the esterification of the carboxylic acid group with a methyl group, again likely facilitated by a specific methyltransferase, to yield this compound.

Caption: A proposed biosynthetic pathway for this compound.

Section 3: Unveiling the Molecule - Isolation and Characterization

While a specific protocol for the isolation of this compound from a natural source is not available due to its yet-to-be-confirmed occurrence, a general methodology for the extraction and purification of phenolic compounds from fungal or plant matrices can be adapted.

General Protocol for Extraction and Isolation of Phenolic Compounds

This protocol outlines a robust workflow for the isolation of moderately polar compounds like this compound from a biological matrix.

Step 1: Sample Preparation

-

For fungal cultures, separate the mycelium from the liquid broth by filtration. Dry the mycelium (e.g., lyophilization or oven drying at low temperature) and grind to a fine powder.

-

For plant material, wash to remove debris, dry (air or freeze-drying), and grind into a fine powder.

Step 2: Extraction

-

Perform a maceration or soxhlet extraction of the powdered material with a polar solvent such as methanol or ethanol. An 80% aqueous methanol solution is often a good starting point to extract a broad range of phenolic compounds[9].

-

Combine the solvent extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

Step 3: Liquid-Liquid Partitioning

-

Suspend the crude extract in water and perform sequential partitioning with solvents of increasing polarity (e.g., n-hexane, dichloromethane, ethyl acetate). This compound, being a moderately polar compound, is expected to partition into the ethyl acetate fraction.

Step 4: Chromatographic Purification

-

Subject the ethyl acetate fraction to column chromatography using silica gel as the stationary phase.

-

Elute with a gradient of non-polar to polar solvents (e.g., a hexane-ethyl acetate gradient) to separate the components.

-

Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions containing the compound of interest.

-

For final purification, High-Performance Liquid Chromatography (HPLC), particularly with a C18 reverse-phase column and a methanol-water mobile phase, is recommended.

Caption: A generalized workflow for the isolation of this compound.

Spectroscopic Characterization

The definitive identification of this compound would rely on a combination of spectroscopic techniques. While experimental data for this specific compound is scarce, predicted data and data from its isomers can provide a reference point.

| Spectroscopic Technique | Predicted/Expected Data for this compound |

| ¹H NMR | Aromatic protons (singlets or doublets, chemical shift dependent on substitution), two methyl group signals on the aromatic ring (singlets), a methoxy group signal (singlet), and a hydroxyl proton signal (broad singlet). |

| ¹³C NMR | Signals for the carbonyl carbon of the ester, aromatic carbons (quaternary and protonated), two methyl carbons on the ring, and a methoxy carbon. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of C₁₀H₁₂O₃ (180.20 g/mol ). Fragmentation patterns would likely show loss of the methoxy group and other characteristic cleavages. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the hydroxyl group (O-H stretch, broad), carbonyl group of the ester (C=O stretch), C-O stretches, and aromatic C-H and C=C vibrations. |

Section 4: Biological Activities - An Inferential Approach

The biological activities of this compound have not been directly reported. However, the known activities of structurally similar phenolic compounds and benzoate derivatives provide a strong basis for predicting its potential pharmacological effects. The presence of a phenolic hydroxyl group and the overall substitution pattern are key determinants of bioactivity.

Potential Antioxidant Activity

Phenolic compounds are well-established antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals[10][11][12]. The antioxidant capacity is influenced by the number and position of hydroxyl and other substituent groups on the aromatic ring[13]. It is highly probable that this compound possesses antioxidant properties.

Predicted Antimicrobial Activity

Many substituted benzoates and other phenolic compounds exhibit antimicrobial activity[14][15][16][17]. The lipophilicity and electronic properties of the molecule, influenced by the methyl and hydroxyl groups, would be critical for its ability to disrupt microbial cell membranes or interfere with essential cellular processes.

Inferred Cytotoxic Activity

Substituted hydroxybenzoates have been investigated for their cytotoxic effects against various cancer cell lines[18][19][20][21][22]. The proposed mechanisms often involve the induction of apoptosis. It is plausible that this compound could exhibit cytotoxic activity, making it a candidate for further investigation in cancer research.

Sources

- 1. Antioxidant and Anticancer Constituents from the Leaves of Liriodendron tulipifera - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. Variability in metabolites produced by Talaromyces pinophilus SPJ22 cultured on different substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity of fungal metabolite, 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis of Fungal Natural Products Involving Two Separate Pathway Crosstalk [mdpi.com]

- 8. Biosynthesis and antifungal activity of fungus-induced O-methylated flavonoids in maize - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antioxidant capacity of phenolic and related compounds: correlation among electrochemical, visible spectroscopy methods and structure-antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antibacterial activity of substituted 5-methylbenzo[c]phenanthridinium derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [PDF] ANTIMICROBIAL EFFICACY OF THE METHYLPARABEN AND BENZOATE SODIUM AGAINST SELECTED STANDARD MICROORGANISMS, CLINICAL AND ENVIRONMENTAL ISOLATES IN VITRO | Semantic Scholar [semanticscholar.org]

- 18. p-Hydroxybenzoate esters metabolism in MCF7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived from substituted benzaldehydes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scielo.br [scielo.br]

- 22. mdpi.com [mdpi.com]

Spectroscopic Characterization of Methyl 4-hydroxy-2,5-dimethylbenzoate: A Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for Methyl 4-hydroxy-2,5-dimethylbenzoate (CAS No. 27023-05-8), a substituted aromatic ester of interest in chemical research and drug development.[1][2] Due to the limited availability of published experimental spectra for this specific isomer, this guide leverages predictive models and established principles of spectroscopic analysis to provide a robust characterization. This approach offers valuable insights for researchers in identifying and characterizing this compound.

Molecular Structure and Overview

This compound possesses a unique substitution pattern on the benzene ring, which gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for its unambiguous identification and for monitoring its presence in complex mixtures.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring high-resolution NMR spectra of a solid sample like this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid interfering signals.

-

Instrument Setup: The experiment is typically performed on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is used. Key parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for accurate integration, especially for quaternary carbons.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum provides valuable information on the number and types of protons present in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.7 | s | 1H | Ar-H |

| ~6.8 | s | 1H | Ar-H |

| ~5.0-6.0 | br s | 1H | -OH |

| ~3.8 | s | 3H | -OCH₃ |

| ~2.4 | s | 3H | Ar-CH₃ |

| ~2.2 | s | 3H | Ar-CH₃ |

Interpretation of Predicted ¹H NMR Spectrum:

-

The two singlets in the aromatic region (~7.7 and ~6.8 ppm) are indicative of the two non-equivalent aromatic protons. Their singlet nature arises from the lack of adjacent protons to couple with.

-

A broad singlet, typically in the range of 5.0-6.0 ppm, is expected for the phenolic hydroxyl proton. The chemical shift of this proton can be highly variable and is dependent on concentration and solvent.

-

The sharp singlet at approximately 3.8 ppm corresponds to the three protons of the methyl ester group.

-

The two distinct singlets at around 2.4 and 2.2 ppm are assigned to the two non-equivalent methyl groups attached to the aromatic ring.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (ester) |

| ~155 | Ar-C-OH |

| ~138 | Ar-C |

| ~130 | Ar-C |

| ~125 | Ar-CH |

| ~120 | Ar-C |

| ~115 | Ar-CH |

| ~52 | -OCH₃ |

| ~20 | Ar-CH₃ |

| ~16 | Ar-CH₃ |

Interpretation of Predicted ¹³C NMR Spectrum:

-

The downfield signal at approximately 170 ppm is characteristic of the carbonyl carbon of the ester functional group.

-

The signal around 155 ppm is assigned to the aromatic carbon directly attached to the hydroxyl group.

-

The remaining four signals in the aromatic region (115-138 ppm) correspond to the other four carbons of the benzene ring.

-

The signal at approximately 52 ppm is due to the carbon of the methyl ester group.

-

The two upfield signals at around 20 and 16 ppm are attributed to the two aromatic methyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: FT-IR Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) technique is a common and straightforward method for obtaining an FT-IR spectrum:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean.

-

Background Scan: A background spectrum of the empty ATR crystal is recorded to subtract atmospheric and instrumental interferences.

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is applied to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: The infrared spectrum is then recorded.

Sources

Physical and chemical properties of Methyl 4-hydroxy-2,5-dimethylbenzoate

An In-Depth Technical Guide to the Physical and Chemical Properties of Methyl 4-hydroxy-2,5-dimethylbenzoate

Introduction

This compound (CAS No. 27023-05-8) is a substituted phenolic ester that presents a unique scaffold for chemical synthesis and drug discovery.[1][2] As a member of the hydroxybenzoate family, it possesses a combination of functional groups—a phenolic hydroxyl, a methyl ester, and a polysubstituted aromatic ring—that impart specific reactivity and physical characteristics. While extensive literature exists for related isomers like parabens, this particular compound remains a less-explored entity, offering a unique opportunity for novel applications.

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It consolidates available data, provides expert insights into its chemical behavior, and outlines robust protocols for its synthesis and characterization. The focus is not merely on presenting data, but on explaining the underlying chemical principles that govern the properties and reactivity of this versatile building block.

Section 1: Compound Identification and Physicochemical Properties

Accurate identification and understanding of fundamental physicochemical properties are the bedrock of any chemical research. These parameters dictate solvent selection, reaction conditions, and purification strategies.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 27023-05-8 | [1][2] |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| SMILES | COC(=O)c1cc(C)c(O)cc1C | [1] |

| InChI | InChI=1S/C10H12O3/c1-6-5-9(11)7(2)4-8(6)10(12)13-3/h4-5,11H,1-3H3 |[1] |

Table 2: Physical Properties of this compound

| Property | Value | Notes |

|---|---|---|

| Appearance | White to off-white solid/powder. | Based on typical appearance of similar phenolic compounds.[2][3] |

| Melting Point | Data not available. Requires experimental determination. | A structurally related compound, methyl 2,4-dihydroxy-3,6-dimethylbenzoate, has a melting point of 144-146 °C.[4] |

| Boiling Point | Data not available. | Expected to be high due to hydrogen bonding and molecular weight. |

| Solubility | Water: Poorly soluble. Organic Solvents: Expected to be soluble in methanol, ethanol, acetone, ethyl acetate, and DMSO. | Solubility is inferred from structurally similar compounds like methyl 4-hydroxybenzoate.[5] The presence of two methyl groups may slightly increase lipophilicity compared to the parent compound. |

Section 2: Synthesis and Purification

The most direct and common route to this compound is the esterification of its parent carboxylic acid, 4-hydroxy-2,5-dimethylbenzoic acid. The Fischer-Speier esterification is a cost-effective and scalable method for this transformation.[6]

Experimental Protocol: Fischer-Speier Esterification

This protocol describes the synthesis of the title compound from its corresponding carboxylic acid using an acid catalyst in methanol.

Materials and Equipment:

-

4-hydroxy-2,5-dimethylbenzoic acid

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat source

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 4-hydroxy-2,5-dimethylbenzoic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (approx. 2-5 mol%) dropwise at room temperature with stirring.

-

Reflux: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker of ice water. This will precipitate the crude product. Neutralize the excess acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as ethyl acetate or diethyl ether (3x volumes).[7]

-

Washing: Combine the organic layers and wash sequentially with water and brine to remove any remaining inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the final product.

Scientist's Note (Causality): The use of a large excess of methanol is crucial as it serves as both the solvent and a reactant. According to Le Châtelier's principle, this drives the reaction equilibrium towards the formation of the ester product. The strong acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[6]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Section 3: Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is critical. A combination of spectroscopic techniques provides a complete picture of the molecule's connectivity and functional groups. While experimental spectra for this specific compound are not widely published, the expected data can be reliably predicted based on its structure.

Table 3: Predicted Spectroscopic Data for Structural Elucidation

| Technique | Predicted Data | Interpretation |

|---|---|---|

| ¹H NMR | δ ~ 7.5-6.5 (2H, s, Ar-H ), 5.0-6.0 (1H, s, ArOH ), 3.85 (3H, s, -OCH₃ ), 2.4 (3H, s, Ar-CH₃ ), 2.2 (3H, s, Ar-CH₃ ) | Two singlets for the non-equivalent aromatic protons. A broad singlet for the phenolic proton (exchangeable with D₂O). A sharp singlet for the ester methyl protons. Two distinct singlets for the two non-equivalent aromatic methyl groups. |

| ¹³C NMR | δ ~ 170 (C=O), 160-110 (6 x Ar-C), 52 (-OC H₃), 20 (Ar-C H₃), 16 (Ar-C H₃) | Ester carbonyl carbon appears downfield. Aromatic carbons in the typical region. Signals for the methoxy carbon and two distinct aromatic methyl carbons. |

| IR (cm⁻¹) | 3400-3200 (broad, O-H stretch), 3100-3000 (sp² C-H stretch), 2950-2850 (sp³ C-H stretch), 1720-1700 (C=O stretch, ester), 1600, 1500 (C=C stretch, aromatic), 1250 (C-O stretch) | Key functional groups are readily identifiable: the broad hydroxyl peak, the strong ester carbonyl peak, and characteristic aromatic stretches. |

| Mass Spec (MS) | M⁺ at m/z = 180. Key fragments at m/z = 149 ([M-OCH₃]⁺), 121 ([M-COOCH₃]⁺). | The molecular ion peak confirms the molecular weight. Fragmentation patterns corresponding to the loss of the methoxy radical and the carbomethoxy group are expected. |

Analytical Workflow Diagram

Caption: Logical workflow for the structural verification of the target compound.

Section 4: Chemical Reactivity and Potential Applications

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

-

Phenolic Hydroxyl Group: This group is weakly acidic and can be deprotonated by a suitable base to form a phenoxide. The resulting phenoxide is a potent nucleophile, enabling reactions such as Williamson ether synthesis (O-alkylation) and Schotten-Baumann reactions (O-acylation). The presence of a methyl group in the ortho position may introduce minor steric hindrance, potentially moderating reactivity compared to unhindered phenols.[3]

-

Methyl Ester Group: The ester is susceptible to nucleophilic acyl substitution. Alkaline hydrolysis (saponification) with a strong base like NaOH will readily convert the ester back to the parent carboxylic acid.[8] This reaction is generally accelerated by electron-withdrawing groups on the aromatic ring and decelerated by electron-donating groups.[8][9][10]

-

Aromatic Ring: The ring is activated towards Electrophilic Aromatic Substitution (EAS) due to the strong activating, ortho-, para-directing hydroxyl group and the weakly activating methyl groups. The ester group is a deactivating, meta-directing group. The regiochemical outcome of EAS reactions (e.g., nitration, halogenation) will be dictated by the powerful directing effect of the hydroxyl group, favoring substitution at the positions ortho and para to it.

Potential Applications

While specific applications for this compound are not well-documented, its structure is analogous to compounds with established utility, suggesting several areas for exploration:[3]

-

Pharmaceutical Synthesis: Its substituted phenolic structure makes it a valuable intermediate or building block for more complex molecules in medicinal chemistry.[3] Derivatives of hydroxybenzoic acids have been investigated in various therapeutic areas, including cancer research.[3]

-

Polymer Chemistry: The molecule possesses two reactive sites (hydroxyl and ester) that could allow it to function as a co-monomer in polyester synthesis or as a chain-terminating agent to control polymer molecular weight.[11] The dimethyl substitution pattern could be leveraged to impart unique solubility or thermal properties to novel polymers.[11]

-

Material Science: As a derivative of hydroquinone (after hypothetical hydrolysis and decarboxylation), its core structure is related to motifs used in antioxidants and stabilizers.

Section 5: Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, it must be handled with the care afforded to a novel chemical entity, following guidelines for structurally related compounds like methyl 4-hydroxybenzoate.[12][13]

-

General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid dust formation and inhalation. Avoid contact with skin, eyes, and clothing.[12][14]

-

Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[15]

-

Fire Safety: The compound is expected to be combustible. Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam for extinguishing.[12]

-

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[12]

-

Skin Contact: Wash off immediately with soap and plenty of water. Seek medical attention if irritation persists.[12]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[12]

-

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical compound with significant untapped potential. This guide has provided a comprehensive overview of its identity, physicochemical properties, a robust synthesis protocol, and a framework for its characterization and safe handling. Its defined reactive sites—the phenolic hydroxyl, the methyl ester, and the activated aromatic ring—make it a versatile intermediate for further chemical exploration. For researchers in drug discovery and materials science, this compound represents a valuable and readily accessible building block for the synthesis of novel molecules with tailored properties.

References

- Benchchem. (n.d.). A Comparative Guide to the Reactivity of Ortho-Substituted Phenyl Benzoates.

- PubMed. (2006). Structure-reactivity correlations in nucleophilic substitution reactions of Y-substituted phenyl X-substituted benzoates with anionic and neutral nucleophiles.

- Reddit. (2016). Affecting Reactivity of Methyl Benzoate w/ Substituents.

- Fisher Scientific. (2022). Methyl 4-hydroxybenzoate - SAFETY DATA SHEET.

- LGC Standards. (n.d.). Methyl 4-Hydroxy-2,5-dimethylbenzoate.

- Chemistry Stack Exchange. (2016). Reactivity and transport safety of substituted methyl benzoates.

- ECHEMI. (n.d.). Reactivity and transport safety of substituted methyl benzoates.

- Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE.

- PubChem. (n.d.). Methyl 4-hydroxy-3,5-dimethylbenzoate.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Methyl 4-hydroxy-3,5-dimethoxybenzoate.

- Benchchem. (n.d.). The Role of Methyl 4-hydroxy-3,5-dimethylbenzoate in Pharmaceutical Synthesis: A Review of Current Applications.

- Fisher Scientific. (2009). SAFETY DATA SHEET - Benzoic acid, 4-hydroxy-, methyl ester, sodium salt.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Methyl benzoate.

- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of Methyl 4-hydroxy-3,5-dimethylbenzoate in Organic Solvents.

- Merck Millipore. (n.d.). Methyl 4-hydroxybenzoate MSDS - 106757.

- Benchchem. (n.d.). Application of Methyl 4-hydroxy-3,5-dimethylbenzoate in Polymer Chemistry: A Prospective Analysis and Protocols Based on Analogo.

- Benchchem. (n.d.). Reproducibility of published synthesis methods for Methyl 4-hydroxy-3,5-dimethylbenzoate.

- PrepChem.com. (n.d.). Synthesis of methyl 4-hydroxybenzoate.

- Guidechem. (n.d.). CAS 27023-05-8 | this compound supply.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Organic Synthesis with Methyl 4-hydroxy-2,6-dimethylbenzoate.

- Sigma-Aldrich. (n.d.). Methyl 2,4-dihydroxy-3,6-dimethylbenzoate for synthesis 4707-47-5.

Sources

- 1. Methyl 4-Hydroxy-2,5-dimethylbenzoate [lgcstandards.com]

- 2. guidechem.com [guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Methyl 2,4-dihydroxy-3,6-dimethylbenzoate for synthesis 4707-47-5 [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Structure-reactivity correlations in nucleophilic substitution reactions of Y-substituted phenyl X-substituted benzoates with anionic and neutral nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. reddit.com [reddit.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. merckmillipore.com [merckmillipore.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methyl 4-hydroxy-2,5-dimethylbenzoate (CAS 27023-05-8)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Research Chemical

Methyl 4-hydroxy-2,5-dimethylbenzoate (CAS No. 27023-05-8) is a substituted phenolic compound that, while commercially available, remains a largely unexplored molecule within the published scientific literature. This guide serves as a comprehensive resource for researchers and drug development professionals, providing a thorough characterization of the molecule based on available data. In the absence of extensive specific research on this compound, this document takes a logical, experience-driven approach. We will draw parallels from structurally similar hydroxybenzoic acid derivatives to propose potential avenues for investigation and to provide robust, field-proven experimental protocols for its characterization. Our objective is to equip the scientific community with a foundational understanding and a practical framework to unlock the potential of this unique chemical entity.

Section 1: Core Molecular Characterization

This compound is a methyl ester of 4-hydroxy-2,5-dimethylbenzoic acid. Its core structure consists of a benzene ring substituted with a hydroxyl group, two methyl groups, and a methyl ester functional group.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. These identifiers are crucial for accurate sourcing, handling, and documentation in a research setting.

| Property | Value | Source |

| CAS Number | 27023-05-8 | [ChemExpress, Aaronchem] |

| Molecular Formula | C₁₀H₁₂O₃ | [Aaronchem] |

| Molecular Weight | 180.20 g/mol | [Aaronchem] |

| IUPAC Name | This compound | [Toronto Research Chemicals] |

| Synonyms | Benzoic acid, 4-hydroxy-2,5-dimethyl-, methyl ester | [ChemExpress] |

| SMILES | COC(=O)c1cc(C)c(O)cc1C | [Toronto Research Chemicals] |

| Appearance | Solid (predicted) | [Guidechem] |

Structural Elucidation

The two-dimensional structure of this compound, derived from its SMILES notation, is depicted below. The strategic placement of the methyl and hydroxyl groups on the benzene ring is expected to influence its electronic properties and steric hindrance, thereby dictating its reactivity and potential biological interactions.

Section 2: Synthesis and Analytical Characterization

While specific literature detailing the synthesis of this compound is scarce, a plausible and robust synthetic route can be extrapolated from established methods for analogous compounds.

Proposed Synthetic Pathway

The most logical approach involves the Fischer esterification of the corresponding carboxylic acid, 4-hydroxy-2,5-dimethylbenzoic acid. This reaction is a classic and reliable method for the synthesis of esters.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxy-2,5-dimethylbenzoic acid in an excess of methanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, carefully neutralize the mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Analytical Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups on the ring, the hydroxyl proton, and the methyl ester protons. The chemical shifts and coupling constants will be indicative of their positions on the substituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbons.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the different functional groups present in the molecule:

-

A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group.

-

A strong absorption band around 1700-1730 cm⁻¹ due to the C=O stretching of the ester carbonyl group.

-

C-H stretching vibrations for the aromatic and methyl groups in the 2850-3100 cm⁻¹ region.

-

C-O stretching bands for the ester and phenol.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry will be crucial for confirming the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z 180.20. Fragmentation patterns can provide further structural information.

Section 3: Potential Biological Activities and Investigational Protocols

While the biological activity of this compound has not been extensively reported, the broader class of hydroxybenzoic acid derivatives has been investigated for a range of therapeutic applications. Based on these related structures, we can hypothesize potential biological activities and outline protocols for their investigation.

Postulated Biological Activities

Structurally similar phenolic compounds have demonstrated a variety of biological effects. It is plausible that this compound may exhibit one or more of the following activities:

-

Antioxidant Activity: Phenolic hydroxyl groups are known to act as free radical scavengers.

-

Antimicrobial Activity: Many phenolic compounds possess antibacterial and antifungal properties.

-

Anti-inflammatory Activity: Some hydroxybenzoic acid derivatives have been shown to modulate inflammatory pathways.

-

Anticancer Activity: The potential to induce apoptosis in cancer cell lines is a hallmark of many phenolic compounds.

The diagram below illustrates a potential, though unverified, mechanism of action for a related phenolic compound targeting the Akt/NF-κB signaling pathway, which is often dysregulated in cancer.

Experimental Protocols for Biological Evaluation

The following are standardized in vitro assays that can be employed to investigate the potential biological activities of this compound.

3.2.1. Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a robust method for assessing the effect of a compound on cell viability.

Protocol:

-

Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (typically from 0.1 to 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be calculated.

3.2.2. Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical.

Protocol:

-

Reaction Mixture: In a 96-well plate, mix various concentrations of this compound with a methanolic solution of DPPH.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Measure the decrease in absorbance at 517 nm. Ascorbic acid is typically used as a positive control. The scavenging activity is expressed as the percentage of DPPH radical inhibition.

Section 4: Safety and Handling

A Safety Data Sheet (SDS) for this compound indicates that it should be handled with care in a laboratory setting. [Aaronchem]

-

Hazards: The compound is classified as having acute oral toxicity (Category 4). [Aaronchem]

-

Precautions: Standard laboratory safety practices should be followed, including the use of personal protective equipment (gloves, lab coat, and safety glasses). Work should be conducted in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

It is important to note that the toxicological properties of this compound have not been thoroughly investigated. [Aaronchem]

Conclusion and Future Directions

This compound represents a chemical entity with potential for further scientific exploration. While current data is limited, its structural similarity to other biologically active hydroxybenzoic acid derivatives suggests that it may possess valuable antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. The protocols and predictive characterization data provided in this guide offer a solid foundation for researchers to initiate their investigations. Future studies should focus on the definitive synthesis and purification of this compound, followed by a thorough spectroscopic characterization to confirm its structure. Subsequently, a systematic evaluation of its biological activities using the in vitro assays outlined herein is warranted. Such research will be instrumental in elucidating the therapeutic potential of this compound and could pave the way for its development as a novel lead compound in drug discovery.

References

-

ChemExpress. (n.d.). CAS 27023-05-8|this compound. Retrieved from [Link]

- Aaronchem. (n.d.). Safety Data Sheet - this compound.

Potential Therapeutic Applications of Substituted Methylbenzoates: A Technical Guide for Drug Development Professionals

Abstract

Substituted methylbenzoates represent a versatile class of compounds with a broad spectrum of demonstrated biological activities, positioning them as promising scaffolds in modern drug discovery. This technical guide provides an in-depth exploration of their therapeutic potential, focusing on key areas of application including anti-inflammatory, anticancer, antimicrobial, and neuroprotective activities. We will delve into the mechanisms of action, structure-activity relationships (SAR), and relevant experimental protocols for the evaluation of these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic promise of substituted methylbenzoates.

Introduction: The Chemical Versatility and Therapeutic Promise of Substituted Methylbenzoates

Substituted methylbenzoates are aromatic carboxylic acid esters with a methyl group attached to the carboxylate. The benzene ring can be functionalized with various substituent groups, which significantly influences their physicochemical properties and biological activities. This structural versatility allows for the fine-tuning of pharmacokinetic and pharmacodynamic profiles, making them attractive candidates for therapeutic development. Historically, the most well-known substituted methylbenzoate is methyl salicylate (oil of wintergreen), which has long been used for its analgesic and anti-inflammatory properties.[1] However, recent research has unveiled a much broader range of therapeutic possibilities for this class of compounds, spanning from oncology to infectious diseases and neuroprotection.

Key Therapeutic Targets and Mechanisms of Action

The therapeutic effects of substituted methylbenzoates are mediated through their interaction with a variety of biological targets. Understanding these mechanisms is crucial for rational drug design and development.

Anti-inflammatory and Analgesic Activity: Beyond Methyl Salicylate

The anti-inflammatory properties of methyl salicylate are primarily attributed to its hydrolysis to salicylic acid, which inhibits cyclooxygenase (COX) enzymes (COX-1 and COX-2).[1] This inhibition reduces the production of prostaglandins, key mediators of inflammation and pain.[1]

Anticancer Activity: Targeting Key Oncogenic Pathways

Substituted methylbenzoates have emerged as promising scaffolds for the development of novel anticancer agents. Their mechanisms of action are diverse and target various hallmarks of cancer.

-

DNA Methylation Modulation: Certain methyl benzoate and cinnamate analogs have been shown to inhibit global DNA methylation in hepatocellular carcinoma cells, suggesting a role in epigenetic regulation of gene expression.[2]

-

Enzyme Inhibition:

-

Carbonic Anhydrase Inhibition: Methyl 2-halo-4-substituted-5-sulfamoyl-benzoates have been designed as selective inhibitors of carbonic anhydrase IX (CAIX), an enzyme overexpressed in many hypoxic tumors and involved in pH regulation and tumor progression.

-

Kinase Inhibition: Derivatives of methyl anthranilate are being explored as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.[3]

-

Antimicrobial and Antiviral Activity

The antimicrobial potential of substituted methylbenzoates extends to both bacteria and viruses.

-

Antifungal Activity: 3-Methyl-4-nitrobenzoate derivatives have demonstrated antifungal activity against Candida species.

-

Antiviral Activity: Methyl gallate (methyl 3,4,5-trihydroxybenzoate) and its derivatives have shown potent and specific inhibitory activity against herpes simplex virus (HSV), with an IC50 of 0.224 µg/ml for HSV-2.[4][5] The antiviral action appears to involve interference with viral adsorption and penetration.[4]

Neuroprotective Effects

Emerging research highlights the potential of substituted methylbenzoates in the treatment of neurodegenerative diseases. Methyl 3,4-dihydroxybenzoate has been shown to promote neurite outgrowth and neuronal survival in vitro.[6] This neurotrophic effect may be linked to the upregulation of brain-derived neurotrophic factor (BDNF).[6] Furthermore, this compound has demonstrated neuroprotective effects against oxidative stress-induced apoptosis in retinal ganglion cells.[7]

Structure-Activity Relationship (SAR) Insights

The biological activity of substituted methylbenzoates is highly dependent on the nature and position of substituents on the aromatic ring.

Table 1: Illustrative Structure-Activity Relationships of Substituted Methylbenzoates

| Compound Class | Substituent Effects on Activity | Reference(s) |

| Methyl Salicylate Analogs (Anti-inflammatory) | The type of substituent on the phenyl ring and the nature of the ester group influence COX inhibitory activity and skin permeability. | [8] |

| Methyl Gallate Derivatives (Antiviral) | The three hydroxyl groups on the benzene ring are crucial for anti-herpetic activity. The length of the alkyl ester chain also modulates antiviral potency.[4] | [4][5][9][10] |

| Benzofuran Carboxylate Derivatives (Anticancer) | Introduction of bromine into the structure has been shown to increase cytotoxic potential against various cancer cell lines compared to chlorine.[11] | [11] |

Experimental Protocols for Evaluation

The following protocols provide a framework for the synthesis and biological evaluation of substituted methylbenzoates.

General Synthesis of Substituted Methylbenzoates via Fischer Esterification

This protocol describes a general method for the synthesis of substituted methylbenzoates from the corresponding benzoic acids.[12][13][14][15][16]

Materials:

-

Substituted benzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

To a round-bottom flask, add the substituted benzoic acid (1.0 eq) and an excess of methanol (10-20 eq).

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirred mixture.

-

Attach a reflux condenser and heat the mixture to reflux for 1-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dilute the residue with ethyl acetate and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methylbenzoate.

-

Purify the crude product by distillation or recrystallization as needed.

In Vitro Carbonic Anhydrase Inhibition Assay

This colorimetric assay is used to determine the inhibitory activity of compounds against carbonic anhydrase, leveraging the enzyme's esterase activity.[17][18][19][20]

Materials:

-

Human Carbonic Anhydrase II (hCAII)

-

p-Nitrophenyl acetate (p-NPA) substrate

-

Assay Buffer (e.g., Tris-HCl, pH 7.4)

-

Test compounds and a known inhibitor (e.g., acetazolamide)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds and the control inhibitor.

-

In a 96-well plate, add the assay buffer, the hCAII enzyme solution, and the test compounds or control inhibitor to the respective wells. Include wells for a negative control (no inhibitor) and a blank (no enzyme).

-

Pre-incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor interaction.

-

Initiate the reaction by adding the p-NPA substrate solution to all wells.

-

Immediately measure the absorbance at 405 nm in kinetic mode at regular intervals.

-

Calculate the rate of reaction for each well and determine the percentage of inhibition.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[1][21][22]

Materials:

-

Human cancer cell lines

-

Cell culture medium and supplements

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

-

Calculate the percentage of cell viability and determine the IC50 value of the test compounds.

Table 2: Comparative Cytotoxicity of Benzoate Derivatives

| Compound | Cell Line | LC50 (mM) | Reference(s) |

| Methyl benzoate (MB) | HEK293 | >11 | [21] |

| Methyl benzoate (MB) | SH-SY5Y | >11 | [21] |

| Ethyl benzoate (EB) | HEK293 | ~8 | [21] |

| Ethyl benzoate (EB) | SH-SY5Y | ~9 | [21] |

| Vinyl benzoate (VB) | HEK293 | 5.4 | [21] |

| Vinyl benzoate (VB) | SH-SY5Y | 6.1 | [21] |

Pharmacokinetics and ADMET Profile

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate is a critical determinant of its clinical success. For topically applied methyl salicylate, a significant amount of salicylic acid can be absorbed through the skin, and this absorption can increase with multiple applications.[8] The metabolism of methyl salicylate in the skin is primarily mediated by esterases, which hydrolyze it to the active salicylic acid.[17] In silico tools and in vitro assays are increasingly being used in early drug discovery to predict the ADMET properties of novel compounds, including substituted methylbenzoates, to identify potential liabilities and guide lead optimization.[23][24]

Future Directions and Conclusion

Substituted methylbenzoates are a promising class of compounds with a wide range of therapeutic applications. The ease of their synthesis and the ability to modulate their biological activity through targeted substitutions make them an attractive scaffold for drug discovery. Future research should focus on:

-

Exploring novel substitutions to enhance potency and selectivity for specific targets.

-

Conducting comprehensive SAR studies to build robust predictive models for drug design.

-

Investigating synergistic combinations with existing therapies to improve treatment outcomes.

-

Utilizing advanced drug delivery systems to optimize the pharmacokinetic profiles of promising candidates.

References

-

Krishna, D. R., et al. (2023). Human Skin Drug Metabolism: Relationships between Methyl Salicylate Metabolism and Esterase Activities in IVPT Skin Membranes. Metabolites. [Link]

-

Cross, S. E., et al. (2003). Serum concentrations of salicylic acid following topically applied salicylate derivatives. PubMed. [Link]

-

Fife, K. H., et al. (1988). Methyl gallate, methyl-3,4,5-trihydoxybenzoate, is a potent and highly specific inhibitor of herpes simplex virus in vitro. II. Antiviral activity of methyl gallate and its derivatives. PubMed. [Link]

-

Fife, K. H., et al. (2025). Methyl gallate, methyl-3,4,5-trihydoxybenzoate, is a potent and highly specific inhibitor of herpes simplex virus in vitro. II. Antiviral activity of methyl gallate and its derivatives. ResearchGate. [Link]

-

Kim, J. H., et al. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. PeerJ. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Methyl Salicylate?. Patsnap Synapse. [Link]

-

Li, H., et al. (2014). Methyl 3,4-dihydroxybenzoate promotes neurite outgrowth of cortical neurons cultured in vitro. Neural Regeneration Research. [Link]

-

Zhou, X., et al. (2014). Neuroprotective effects of methyl 3,4-dihydroxybenzoate against H₂O₂-induced apoptosis in RGC-5 cells. PubMed. [Link]

-

Zhou, X., et al. (2016). Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells. Molecules. [Link]

-

de Souza, T. P., et al. (2008). Evaluation of Anti-HSV-2 Activity of Gallic Acid and Pentyl Gallate. Journal of Health Science. [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. OperaChem. [Link]

-

Kucera, L. S., & Iyer, N. (1988). Anti-HSV-1 and anti-HIV-1 activity of gallic acid and pentyl gallate. SciELO. [Link]

-

Castro-Vazquez, D., et al. (2022). Methyl benzoate and cinnamate analogs as modulators of DNA methylation in hepatocellular carcinoma. PubMed. [Link]

-

ResearchGate. (n.d.). Table 3 . Selectivity Profile of Compound 9d kinase IC50, a µM kinase... ResearchGate. [Link]

-

ResearchGate. (n.d.). In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme... ResearchGate. [Link]

-

ResearchGate. (n.d.). IC 50 Values for COX-1 and COX-2 Enzymes. ResearchGate. [Link]

-

ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... ResearchGate. [Link]

-

Szychta, P., et al. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules. [Link]

-

ResearchGate. (n.d.). ADMET profile prediction of the synthesized compounds. ResearchGate. [Link]

-

YouTube. (2014). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). YouTube. [Link]

-

University of Colorado Boulder. (n.d.). esterification of benzoic acid to methyl benzoate. University of Colorado Boulder. [Link]

-

ResearchGate. (2014). How to Prepare NPA for Carbonic Anhydrase Activity Measurement?. ResearchGate. [Link]

-

ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. [Link]

-

Warner, T. D., & Mitchell, J. A. (2002). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis. Proceedings of the National Academy of Sciences. [Link]

-

Gruner, S. A., et al. (2007). Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. PubMed. [Link]

-

Lin, C. C., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]

-

Yang, L., et al. (2012). Neuroprotective actions of methylene blue and its derivatives. PubMed. [Link]

-

Reynolds, F., et al. (2024). Use of in vitro ADME methods to identify suitable analogs of homosalate and octisalate for use in a read-across safety assessment. PubMed. [Link]

-

ResearchGate. (n.d.). IC50 of compounds 4e, 5e, 8e, and 9d as inhibitors to the VEGFR-2 and... ResearchGate. [Link]

-

Chen, F., et al. (2005). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PLoS ONE. [Link]

-

Sethi, G., et al. (2012). Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions. Mutation Research/Reviews in Mutation Research. [Link]

-

ResearchGate. (n.d.). Enzyme activities (IC 50 a , mM) of compounds 9-27 against human EGFR and HER2 kinases.. ResearchGate. [Link]

-

ResearchGate. (n.d.). Arachidonic acid cascade. Abbreviations: COX, Cyclooxygenases; CYP,... ResearchGate. [Link]

- Google Patents. (n.d.). CN101948400A - Preparation method of methyl anthranilate.

-

Randall, R. W., et al. (1980). Inhibition of arachidonic acid cyclo-oxygenase and lipoxygenase activities of leukocytes by indomethacin and compound BW755C. PubMed. [Link]

-

Impact Factor. (2023). An Overview of Arachidonic Acid Metabolic Pathway and Recent Updates on a Few Heterocyclic Derivatives showing COX-2 Inhibition. Impact Factor. [Link]

-

CV Physiology. (n.d.). Arachidonic Acid Metabolites (Prostaglandins and Related Compounds). CV Physiology. [Link]

-

PubChem. (n.d.). Methyl Salicylate. PubChem. [Link]

-

PubMed Central. (2023). NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. PubMed Central. [Link]

-

Al-Jaderi, Z., & G. A. (2019). Temporal dissociation of COX-2-dependent arachidonic acid and 2-arachidonoylglycerol metabolism in RAW264.7 macrophages. Journal of Lipid Research. [Link]

-

Encyclopedia.pub. (n.d.). NF-κB Signaling and Virus Infection. Encyclopedia.pub. [Link]

-

ResearchGate. (n.d.). Important computed ADMET properties and their recommended ranges for orally active drugs. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Methyl benzoate and cinnamate analogs as modulators of DNA methylation in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl gallate, methyl-3,4,5-trihydoxybenzoate, is a potent and highly specific inhibitor of herpes simplex virus in vitro. II. Antiviral activity of methyl gallate and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Methyl gallate, methyl-3,4,5-trihydroxybenzoate, is a potent and highly specific inhibitor of herpes simplex virusin vitro. II. Antiviral activity of methyl gallate and its derivatives | Semantic Scholar [semanticscholar.org]

- 6. Methyl 3,4-dihydroxybenzoate promotes neurite outgrowth of cortical neurons cultured in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective effects of methyl 3,4-dihydroxybenzoate against H₂O₂-induced apoptosis in RGC-5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. scielo.br [scielo.br]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 14. youtube.com [youtube.com]

- 15. personal.tcu.edu [personal.tcu.edu]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Evaluating cytotoxicity of methyl benzoate in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. Use of in vitro ADME methods to identify suitable analogs of homosalate and octisalate for use in a read-across safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 4-hydroxy-2,5-dimethylbenzoate

Introduction

Methyl 4-hydroxy-2,5-dimethylbenzoate is a distinct member of the hydroxybenzoate ester family, a class of compounds that has garnered significant attention in pharmaceutical, cosmetic, and industrial applications. While its close chemical relatives, such as methylparaben (methyl 4-hydroxybenzoate), are extensively documented and widely used as preservatives, this compound remains a more specialized and less-chronicled molecule. This guide provides a comprehensive technical overview of this compound, delving into its historical context, physicochemical characteristics, synthesis, and potential areas of application for researchers, scientists, and professionals in drug development.

Historical Context and Discovery

The precise historical account of the discovery and first synthesis of this compound is not extensively documented in readily available scientific literature. Its history is best understood within the broader context of the exploration of p-hydroxybenzoic acid and its esters, which began in the early 20th century.[1] The antimicrobial properties of these esters were a significant driver of research, leading to the widespread use of parabens as preservatives.

The synthesis and study of variously substituted aromatic compounds is a fundamental aspect of organic chemistry. It is probable that this compound was first synthesized as part of systematic studies on the effects of substitution on the physical, chemical, and biological properties of hydroxybenzoic acids and their esters. The precursor, 4-hydroxy-2,5-dimethylbenzoic acid, is a known chemical entity, and its esterification to the methyl ester would follow well-established chemical principles. The lack of a prominent historical record for the title compound suggests it may not have exhibited properties, such as antimicrobial efficacy, that would have led to its widespread commercialization in the same manner as its less substituted analogs.

Physicochemical Properties

The structural characteristics of this compound, particularly the placement of the two methyl groups on the benzene ring, influence its physical and chemical properties. The following table summarizes its key physicochemical data.

| Property | Value | Source |

| CAS Number | 27023-05-8 | [2] |

| Molecular Formula | C₁₀H₁₂O₃ | [2] |

| Molecular Weight | 180.20 g/mol | [2] |

| Appearance | Solid (predicted) | |

| IUPAC Name | This compound | [2] |

Synthesis and Methodologies

The synthesis of this compound is not commonly detailed in dedicated publications. However, its preparation can be reliably achieved through the esterification of its corresponding carboxylic acid precursor, 4-hydroxy-2,5-dimethylbenzoic acid. The most common and industrially scalable method for this transformation is the Fischer-Speier esterification.

Synthesis of the Precursor: 4-hydroxy-2,5-dimethylbenzoic Acid

The synthesis of the carboxylic acid precursor is a critical first step. While various methods for the synthesis of substituted benzoic acids exist, a common approach involves the carboxylation of the corresponding phenol.

Esterification: Fischer-Speier Esterification

This acid-catalyzed esterification is a robust and well-understood method for converting carboxylic acids and alcohols into esters.

Reaction:

4-hydroxy-2,5-dimethylbenzoic acid + Methanol ⇌ this compound + Water

Experimental Protocol: Fischer-Speier Esterification

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-2,5-dimethylbenzoic acid.

-

Reagent Addition: Add an excess of methanol to serve as both the reactant and the solvent.

-

Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base, such as sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Diagram of the Synthetic Workflow

Caption: Synthetic pathway for this compound.

Potential Applications and Future Directions

While specific, large-scale applications of this compound are not widely reported, its chemical structure suggests several areas of potential interest for researchers:

-

Pharmaceutical Synthesis: As a functionalized aromatic compound, it can serve as a building block or intermediate in the synthesis of more complex molecules with potential biological activity. The hydroxyl and ester groups provide reactive handles for further chemical modifications.

-

Polymer Chemistry: The phenolic hydroxyl group allows for its potential use as a monomer or a chain-terminating agent in the synthesis of polyesters and other polymers. The dimethyl substitution pattern could impart unique solubility and thermal properties to the resulting materials.

-

Material Science: Its structure could be of interest in the development of liquid crystals or other advanced materials where molecular shape and functionality are critical.

Further research is needed to fully elucidate the biological activity and potential applications of this compound. Its isomeric relationship to other well-studied hydroxybenzoates makes it an interesting candidate for comparative studies to understand the structure-activity relationships within this class of compounds.

References

-

Ataman Kimya. METHYL 4-HYDROXYBENZOATE. [Link]

Sources

An In-depth Technical Guide to the Solubility of Methyl 4-hydroxy-2,5-dimethylbenzoate

Foreword: Navigating the Data Gap for a Niche Compound

For researchers and formulation scientists, understanding a compound's solubility is a cornerstone of product development, influencing everything from bioavailability in pharmaceuticals to stability in industrial applications. While extensive data exists for common compounds, niche molecules like Methyl 4-hydroxy-2,5-dimethylbenzoate often reside in a data-scarce environment. This guide, therefore, takes a two-pronged approach. Firstly, it provides a robust theoretical framework for understanding the solubility of this specific aromatic ester based on its structural characteristics and by drawing parallels with closely related analogs. Secondly, and more critically, it serves as a comprehensive, hands-on manual, equipping you with the experimental protocols necessary to determine its precise solubility in a range of solvents. This empowers you, the scientist, to generate the specific, high-quality data required for your research, ensuring both scientific rigor and project success.

Molecular Profile and Predicted Solubility Behavior

This compound is an aromatic ester with the molecular formula C₁₀H₁₂O₃. Its structure, featuring a benzene ring substituted with a hydroxyl group, two methyl groups, and a methyl ester group, dictates its interactions with various solvents.

Key Structural Features Influencing Solubility:

-

Polar Groups: The phenolic hydroxyl (-OH) group and the ester (-COOCH₃) group are capable of forming hydrogen bonds, which is a primary driver of solubility in polar protic solvents. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the ester group's carbonyl oxygen can act as a hydrogen bond acceptor.

-

Nonpolar Regions: The benzene ring and the two methyl (-CH₃) groups contribute to the molecule's nonpolar character, promoting solubility in nonpolar or weakly polar solvents.

Based on these features, a qualitative prediction of solubility can be made. We can anticipate good solubility in polar organic solvents that can engage in hydrogen bonding, such as alcohols and acetone. Conversely, its solubility in water is expected to be limited due to the significant nonpolar surface area of the benzene ring and methyl groups. Solubility in nonpolar solvents like hydrocarbons will be influenced by the balance between the polar functional groups and the nonpolar backbone.

Theoretical Framework: The "Like Dissolves Like" Principle in Action

The adage "like dissolves like" is a fundamental concept in predicting solubility. It is based on the principle that substances with similar intermolecular forces are more likely to be soluble in one another.

Figure 1: Predicted solubility of this compound based on intermolecular forces.

Quantitative Solubility Determination: Experimental Protocols

Given the absence of published quantitative data, the following section provides detailed, field-proven methodologies for its determination. These protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data.

The Shake-Flask Method: The Gold Standard for Thermodynamic Solubility

The shake-flask method is a widely recognized and robust technique for determining the thermodynamic solubility of a compound.[2] It involves agitating an excess of the solid compound in a solvent for an extended period until equilibrium is reached.

Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Conical flasks or vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.[2]

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium, typically 24 to 72 hours.[2] It is advisable to periodically analyze samples until a constant concentration is observed.

-

-

Sample Collection and Preparation:

-

Allow the suspension to settle for at least 1 hour at the constant temperature.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals.

-

Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis (HPLC Method):

-

Method Development: Develop a reverse-phase HPLC method capable of resolving this compound from any potential impurities. A C18 column with a mobile phase of acetonitrile and water is a common starting point.

-

Calibration Curve: Prepare a series of standard solutions of the compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system and generate a calibration curve by plotting peak area versus concentration.

-

Sample Analysis: Inject the diluted sample solution into the HPLC system.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

Figure 2: Workflow for the shake-flask method coupled with HPLC analysis.

Gravimetric Method: A Simpler, Direct Approach

For non-volatile solutes and solvents, the gravimetric method offers a straightforward alternative.

Step-by-Step Protocol:

-

Prepare a saturated solution as described in the shake-flask method (steps 1 and 2).

-

Accurately weigh an empty, dry evaporation dish.

-

Pipette a known volume of the filtered, saturated solution into the pre-weighed dish.

-

Carefully evaporate the solvent in a drying oven at a temperature below the boiling point of the solute and the solvent.

-

Cool the dish in a desiccator to prevent moisture absorption.

-

Weigh the dish containing the dried solute.

-

The mass of the solute is the final weight minus the initial weight of the dish.

-

Calculate the solubility in grams per volume of solvent.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents and temperatures.

Table 1: Solubility of this compound at 25 °C (Template)

| Solvent | Molar Solubility (mol/L) | Solubility ( g/100 mL) |

| Water | Experimental Value | Experimental Value |